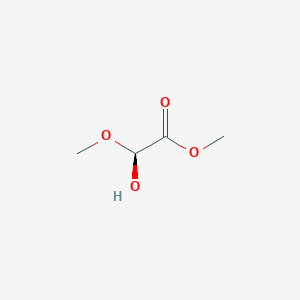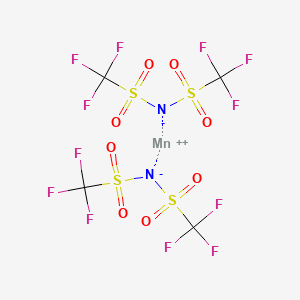
Manganese(II)Bis(trifluoromethanesulfonyl)imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(II)Bis(trifluoromethanesulfonyl)imide is an organometallic compound with the molecular formula C4F12MnN2O8S4 and a molecular weight of 615.21 g/mol . It is known for its white to almost white powder or crystalline appearance . This compound is soluble in water and polar organic solvents such as acetonitrile and dimethyl sulfoxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese(II)Bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of manganese(II) chloride with lithium bis(trifluoromethanesulfonyl)imide in an appropriate solvent . The reaction typically takes place under an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(II)Bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) compounds, while substitution reactions may produce a variety of manganese complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Manganese(II)Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which Manganese(II)Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to interact with various molecular targets. In catalytic applications, it acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations . In biological systems, it can interact with proteins and other biomolecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(II)Triflate: Another manganese compound used as a catalyst in organic synthesis.
Magnesium Bis(trifluoromethylsulfonyl)imide: Used as an electrolyte in rechargeable batteries.
Uniqueness
Manganese(II)Bis(trifluoromethanesulfonyl)imide is unique due to its high solubility in polar solvents and its ability to act as a strong Lewis acid . This makes it particularly useful in catalytic applications where other manganese compounds may not be as effective .
Eigenschaften
Molekularformel |
C4F12MnN2O8S4 |
|---|---|
Molekulargewicht |
615.2 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;manganese(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI-Schlüssel |
NNWDGVNRIAAYMY-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


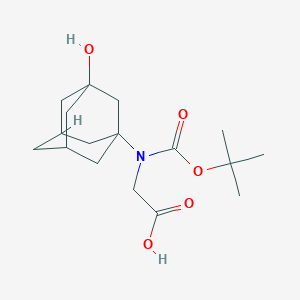
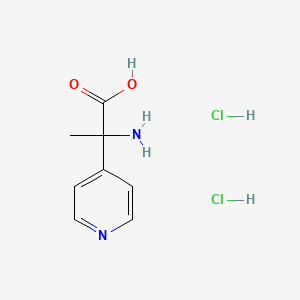
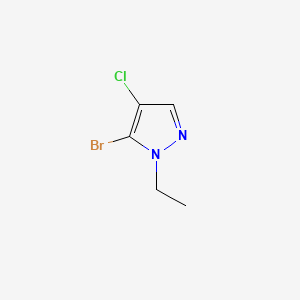
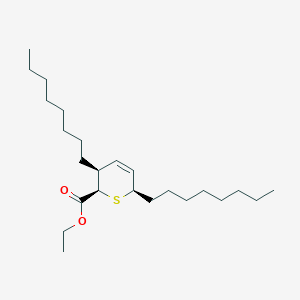
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)
![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)

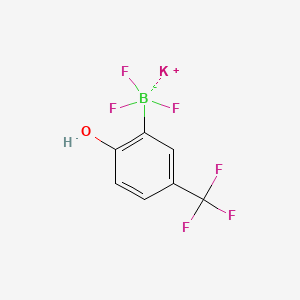
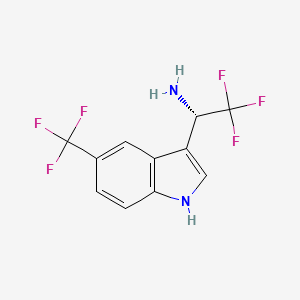
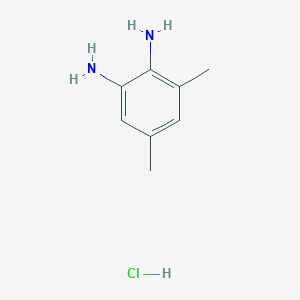
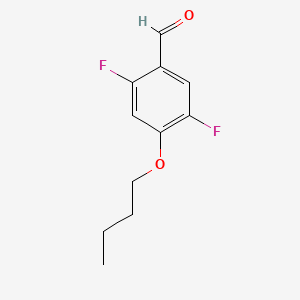
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
